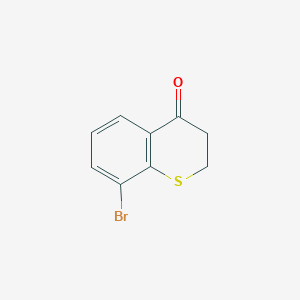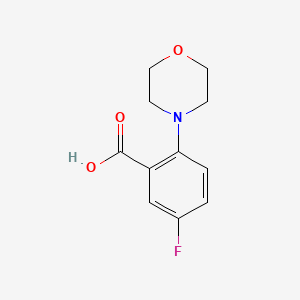![molecular formula C9H13NO2S B1438727 3-[(Ethanesulfonyl)methyl]aniline CAS No. 1153557-35-7](/img/structure/B1438727.png)
3-[(Ethanesulfonyl)methyl]aniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of anilines, such as “3-[(Ethanesulfonyl)methyl]aniline”, involves various methods. One common method is the palladium-catalyzed amination . This process involves reactions of secondary amines, primary amines, and ammonia equivalents . The reaction conditions and the choice of reactants can significantly influence the outcome of the synthesis .Chemical Reactions Analysis
Anilines, including “3-[(Ethanesulfonyl)methyl]aniline”, are very reactive towards electrophilic aromatic substitution . By varying the number and position of methyl substituents on both the aromatic ring and amine functional group, we can explore the ultrafast production of photofragments as a function of molecular structure .Wissenschaftliche Forschungsanwendungen
Methylation of Anilines
- Scientific Field : Organic Synthesis
- Application Summary : Anilines are efficiently methylated with methanol using cyclometalated ruthenium complexes . This process is important for the synthesis of bio-active compounds, especially in the pharmaceutical industry .
- Methods and Procedures : The procedure involves a hydrogen autotransfer reaction that proceeds under mild conditions (60 °C) with NaOH as a base . The alcohol is dehydrogenated in a first reaction step, which leads to the formation of a more reactive aldehyde or ketone that can then undergo reactions like aldol condensation or imine formation .
- Results and Outcomes : This method allows for the effective methylation of anilines with methanol to selectively give N-methylanilines .
Synthesis of Aniline-based Triarylmethanes
- Scientific Field : Organic Chemistry
- Application Summary : Aniline-based triarylmethanes are synthesized through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines using Brönsted acidic ionic liquid as a catalyst .
- Methods and Procedures : This protocol was successfully performed under metal- and solvent-free conditions with a broad range of substrates, giving the corresponding aniline-based triarylmethane products in good to excellent yields (up to 99%) .
- Results and Outcomes : This method provides a beneficial, scalable, and efficient methodology for the synthesis of aniline-based triarylmethanes .
Photodetection Enhancement
- Scientific Field : Material Science
- Application Summary : A graphene oxide (GO)/poly 3-methyl aniline (P3MA) photodetector has been developed for light detection in a broad optical region: UV, Vis, and IR .
- Methods and Procedures : The 3-methyl aniline was initially synthesized via radical polymerization .
- Results and Outcomes : The resulting photodetector has enhanced light detection capabilities across a broad optical region .
Methylation of Anilines with Methanol
- Scientific Field : Catalysis Science & Technology
- Application Summary : Anilines are efficiently methylated with methanol using cyclometalated ruthenium complexes . This process is important for the synthesis of bio-active compounds, especially in the pharmaceutical industry .
- Methods and Procedures : The procedure involves a hydrogen autotransfer reaction that proceeds under mild conditions (60 °C) with NaOH as a base . The alcohol is dehydrogenated in a first reaction step, which leads to the formation of a more reactive aldehyde or ketone that can then undergo reactions like aldol condensation or imine formation .
- Results and Outcomes : This method allows for the effective methylation of anilines with methanol to selectively give N-methylanilines .
Reactions of Methyl Radicals with Aniline
- Scientific Field : Atmospheric Chemistry
- Application Summary : The reaction between aniline and the methyl radical over a wide range of temperatures (300−2000 K) and pressures (76− 76,000 Torr) has been investigated .
- Methods and Procedures : The potential energy surface of the C6H5NH2 + CH3 reaction has been established at the CCSD(T)//M06-2X/6-311++G level of theory . The conventional transition-state theory (TST) was utilized to calculate rate constants for the elementary reaction channels .
- Results and Outcomes : The H-abstraction from the −NH2 group of aniline (to form P1 (C6H5NH + CH4)) has been found to compete with the CH3-addition on the C atom at the ortho site of aniline (to form IS2) with the atmospheric rate expressions .
Direct Amidation of Esters
- Scientific Field : Organic Chemistry
- Application Summary : The base-promoted direct amidation of unactivated esters is among the most useful reactions for amide bond formation in contemporary organic chemistry .
- Methods and Procedures : The intensive research in this area has led to the development of a number of new methods to achieve this transformation .
- Results and Outcomes : This method provides a beneficial, scalable, and efficient methodology for the synthesis of aniline-based triarylmethanes .
Efficient Methylation of Anilines with Methanol
- Scientific Field : Catalysis Science & Technology
- Application Summary : Anilines are efficiently methylated with methanol using cyclometalated ruthenium complexes . This process is important for the synthesis of bio-active compounds, especially in the pharmaceutical industry .
- Methods and Procedures : The procedure involves a hydrogen autotransfer reaction that proceeds under mild conditions (60 °C) with NaOH as a base . The alcohol is dehydrogenated in a first reaction step, which leads to the formation of a more reactive aldehyde or ketone that can then undergo reactions like aldol condensation or imine formation .
- Results and Outcomes : This method allows for the effective methylation of anilines with methanol to selectively give N-methylanilines .
Reactions of Methyl Radicals with Aniline
- Scientific Field : Atmospheric Chemistry
- Application Summary : The reaction between aniline and the methyl radical over a wide range of temperatures (300−2000 K) and pressures (76− 76,000 Torr) has been investigated .
- Methods and Procedures : The potential energy surface of the C6H5NH2 + CH3 reaction has been established at the CCSD(T)//M06-2X/6-311++G level of theory . The conventional transition-state theory (TST) was utilized to calculate rate constants for the elementary reaction channels .
- Results and Outcomes : The H-abstraction from the −NH2 group of aniline (to form P1 (C6H5NH + CH4)) has been found to compete with the CH3-addition on the C atom at the ortho site of aniline (to form IS2) with the atmospheric rate expressions .
Direct Amidation of Esters
- Scientific Field : Organic Chemistry
- Application Summary : The base-promoted direct amidation of unactivated esters is among the most useful reactions for amide bond formation in contemporary organic chemistry .
- Methods and Procedures : The intensive research in this area has led to the development of a number of new methods to achieve this transformation .
- Results and Outcomes : This method provides a beneficial, scalable, and efficient methodology for the synthesis of aniline-based triarylmethanes .
Safety And Hazards
While specific safety and hazard information for “3-[(Ethanesulfonyl)methyl]aniline” is not available, anilines are generally considered hazardous. They are combustible, may cause an allergic skin reaction, cause serious eye damage, may cause drowsiness or dizziness, are suspected of causing genetic defects and cancer, and are toxic if swallowed, in contact with skin, or if inhaled .
Eigenschaften
IUPAC Name |
3-(ethylsulfonylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-13(11,12)7-8-4-3-5-9(10)6-8/h3-6H,2,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSKKMKVOZZYHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Ethanesulfonyl)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



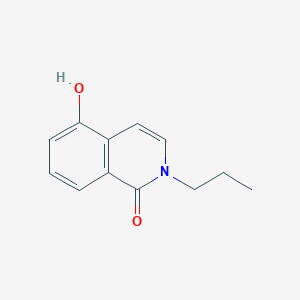
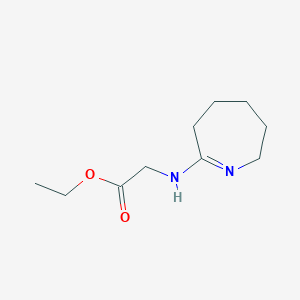
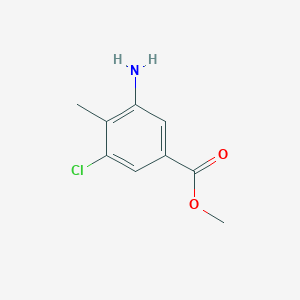
![Tert-butyl 4-[3-(methoxycarbonyl)-4-nitrophenyl]-tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1438648.png)
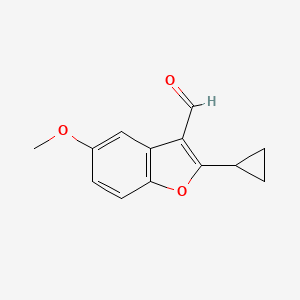
![[Ethyl(methyl)sulfamoyl]amine](/img/structure/B1438652.png)
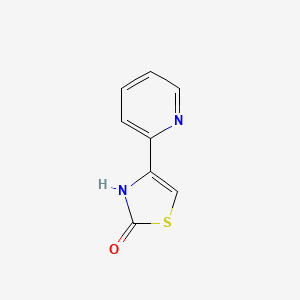
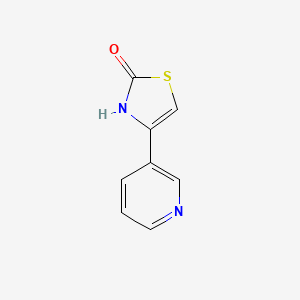
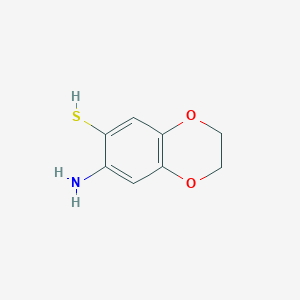
![3-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline](/img/structure/B1438657.png)
![1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidine-3-carboxylic acid](/img/structure/B1438658.png)
![Ethyl 3-[(2-hydroxybenzyl)amino]benzoate](/img/structure/B1438659.png)
